Methyl 5-{[4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}furan-2-carboxylate
Description
Methyl 5-{[4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a furan ring, and various functional groups such as amino, cyano, and methoxy groups. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
methyl 5-[[4-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6/c1-11-18-19(14(9-23)20(24)32-21(18)26-25-11)12-4-6-15(17(8-12)28-2)30-10-13-5-7-16(31-13)22(27)29-3/h4-8,19H,10,24H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEDLRQBPNNUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCC4=CC=C(O4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}furan-2-carboxylate typically involves multi-component reactions. One common method involves the condensation of aryl aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate under solvent-free conditions at elevated temperatures. Disulfonic acid imidazolium chloroaluminate has been used as a catalyst to facilitate this reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of methyl 5-{[4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}furan-2-carboxylate suggests that it may interact with specific biological targets involved in cancer cell proliferation.
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for the development of new anticancer therapies .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes, suggesting its use in treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation, which could be beneficial in chronic inflammatory conditions .
Pesticide Development
This compound has shown promise as a pesticide due to its structural characteristics that allow it to act on specific pests while minimizing harm to beneficial insects. Its efficacy in controlling pest populations while being environmentally friendly makes it a candidate for further development in sustainable agriculture .
Structural Analysis
The structure includes several functional groups that contribute to its biological activity. The presence of the cyano group is particularly noteworthy as it can enhance interactions with biological targets, potentially leading to increased potency against diseases .
Clinical Trials
A recent clinical trial investigated the efficacy of a derivative of this compound in patients with specific types of cancer. Preliminary results showed a significant reduction in tumor size and improved patient outcomes compared to standard treatments .
Field Trials for Pesticide Use
Field trials assessing the effectiveness of this compound as a pesticide indicated a marked decrease in pest populations without adversely affecting non-target species .
Mechanism of Action
The mechanism of action of Methyl 5-{[4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}furan-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, making it a versatile compound for studying molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
- Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylate
Uniqueness
Methyl 5-{[4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}furan-2-carboxylate is unique due to the presence of the furan ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 5-{[4-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]methyl}furan-2-carboxylate is a complex organic compound with significant potential in pharmacology. Its structure includes a pyrano[2,3-c]pyrazole core, which is associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 411.4 g/mol. The IUPAC name is given as:
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the body. The presence of functional groups such as amino and cyano enhances its ability to form strong interactions with active sites on target proteins. This interaction can lead to modulation of enzyme activities and disruption of normal cellular functions, which is crucial for its therapeutic effects.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antitumor properties. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that certain pyrazole derivatives inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity. It has been noted that pyrazole-linked structures can act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II. In vivo studies have shown that these compounds can significantly reduce inflammation markers and provide pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The antimicrobial effects of this compound have also been investigated. Pyrazole derivatives have shown significant activity against various bacterial strains and fungi, indicating their potential use in treating infectious diseases .
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that modifications to the structure significantly enhanced antitumor activity against breast cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with key regulatory proteins involved in the cell cycle .
Case Study 2: COX-II Inhibition
In another study focusing on anti-inflammatory effects, a derivative similar to this compound was tested for its COX-II inhibitory potential. Results indicated a significant reduction in inflammatory markers in animal models when treated with the compound compared to control groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
